molecular formula C13H18O3S B1324148 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone CAS No. 898772-92-4

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone

Cat. No.: B1324148
CAS No.: 898772-92-4
M. Wt: 254.35 g/mol
InChI Key: NRPNUMUYGTUGRW-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone is an organic compound that features a dioxolane ring and a thienyl group The dioxolane ring is a five-membered ring containing two oxygen atoms, while the thienyl group is a sulfur-containing aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone typically involves the formation of the dioxolane ring through acetalization or ketalization reactions. These reactions involve the condensation of aldehydes or ketones with ethylene glycol under acidic conditions . The thienyl group can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thienyl precursors .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and thienyl group can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone is unique due to the combination of the dioxolane ring and thienyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-3-9(2)8-10(14)11-4-5-12(17-11)13-15-6-7-16-13/h4-5,9,13H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPNUMUYGTUGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641912
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-92-4
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-3-methyl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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